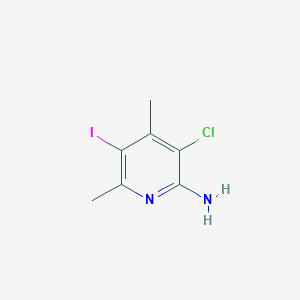

3-Chloro-5-iodo-4,6-dimethylpyridin-2-amine

Beschreibung

3-Chloro-5-iodo-4,6-dimethylpyridin-2-amine is a halogenated pyridine derivative with the molecular formula C₆H₆ClIN₂ and an average molecular mass of 268.482 g/mol . Its structure features a pyridine ring substituted with chlorine at position 3, iodine at position 5, and methyl groups at positions 4 and 5. The monoisotopic mass is 267.926424 g/mol, and its ChemSpider ID is 12925652 . A related compound, 5-iodo-4,6-dimethylpyridin-2-amine (C₇H₉IN₂), lacks the chlorine substituent at position 3, highlighting the impact of halogen diversity on physicochemical properties .

Eigenschaften

Molekularformel |

C7H8ClIN2 |

|---|---|

Molekulargewicht |

282.51 g/mol |

IUPAC-Name |

3-chloro-5-iodo-4,6-dimethylpyridin-2-amine |

InChI |

InChI=1S/C7H8ClIN2/c1-3-5(8)7(10)11-4(2)6(3)9/h1-2H3,(H2,10,11) |

InChI-Schlüssel |

LAFNAOQUPAHGCG-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=NC(=C1I)C)N)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-iodo-4,6-dimethylpyridin-2-amine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the halogenation of 4,6-dimethylpyridin-2-amine, followed by selective iodination and chlorination. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to achieve high yields and purity .

Industrial Production Methods

Industrial production of 3-Chloro-5-iodo-4,6-dimethylpyridin-2-amine may involve similar synthetic routes but on a larger scale. The process optimization focuses on cost-effectiveness, safety, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-5-iodo-4,6-dimethylpyridin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be replaced by other functional groups through nucleophilic substitution.

Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming different products.

Coupling Reactions: It can engage in coupling reactions with other aromatic compounds, facilitated by catalysts such as palladium

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium iodide or potassium fluoride in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Catalysts like palladium(II) acetate and ligands such as triphenylphosphine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different halogens or functional groups, while coupling reactions can produce biaryl compounds .

Wissenschaftliche Forschungsanwendungen

3-Chloro-5-iodo-4,6-dimethylpyridin-2-amine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor in the development of pharmaceutical agents targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science

Wirkmechanismus

The mechanism of action of 3-Chloro-5-iodo-4,6-dimethylpyridin-2-amine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s halogen atoms and amine group play crucial roles in binding to these targets, modulating their activity and triggering specific biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full potential .

Vergleich Mit ähnlichen Verbindungen

5-Iodo-4,6-dimethylpyridin-2-amine (C₇H₉IN₂)

- Structural Differences : Lacks the chlorine atom at position 3.

- Properties : The absence of chlorine reduces molecular polarity and may enhance lipophilicity compared to the target compound. SMILES: CC1=CC(=NC(=C1I)C)N .

- Applications : Similar halogenated pyridines are intermediates in pharmaceutical synthesis, but iodine’s bulkiness may limit metabolic stability compared to chlorine-containing analogs.

3-Chloropyridin-2-amine (C₅H₅ClN₂)

- Properties : Melting point and solubility differ significantly due to the lack of methyl groups. The compound forms centrosymmetric dimers via N–H⋯N hydrogen bonds and Cl⋯Cl interactions (3.278 Å) .

- Synthesis : Obtained as a by-product in the synthesis of chlorantraniliprole intermediates, with a low yield (8%) .

5-(Aminomethyl)-4,6-dimethylpyridin-2-amine (C₈H₁₃N₃)

- Structural Differences: Features an aminomethyl group instead of halogens.

- Properties: Higher nitrogen content (18.53% vs.

Pyrimidine Derivatives

4,6-Dichloro-5-isopropylpyrimidin-2-amine (C₇H₉Cl₂N₃)

- Structural Differences : Pyrimidine core with chlorine at positions 4 and 6, and an isopropyl group at position 4.

- Properties : Higher chlorine content (34.41%) results in greater electrophilicity. Melting point: 175–176°C ; yield: 69% .

- NMR Data : δ(¹H) = 7.31 (NH₂), 3.46 (CH), 1.28 (CH₃); δ(¹³C) = 160.62 (C-2), 121.65 (C-5) .

4,6-Dichloro-5-methoxypyrimidine (C₅H₄Cl₂N₂O)

- Structural Differences : Methoxy group at position 5 vs. iodine in the target compound.

- Crystal Packing : Chains stabilized by Cl⋯N interactions (3.094 Å) and 3D frameworks via Cl⋯Cl interactions (3.1006 Å) .

Hybrid and Complex Derivatives

N,N'-(Naphthalene-2,6-diylbis(methylene))bis(4,6-dimethylpyridin-2-amine) (C₂₆H₂₈N₄)

- Structural Differences : Dimeric structure with naphthalene linkers.

- Properties : High molecular weight (396.53 g/mol ) and extended conjugation enhance membrane permeability, making it suitable for enzyme inhibition studies .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | Yield (%) |

|---|---|---|---|---|---|

| 3-Chloro-5-iodo-4,6-dimethylpyridin-2-amine | C₆H₆ClIN₂ | 268.48 | Cl (C3), I (C5), CH₃ (C4,6) | - | - |

| 5-Iodo-4,6-dimethylpyridin-2-amine | C₇H₉IN₂ | 248.07 | I (C5), CH₃ (C4,6) | - | - |

| 3-Chloropyridin-2-amine | C₅H₅ClN₂ | 128.56 | Cl (C3) | - | 8 |

| 4,6-Dichloro-5-isopropylpyrimidin-2-amine | C₇H₉Cl₂N₃ | 206.07 | Cl (C4,6), CH(CH₃)₂ (C5) | 175–176 | 69 |

| 5-(Aminomethyl)-4,6-dimethylpyridin-2-amine | C₈H₁₃N₃ | 151.21 | NH₂CH₂ (C5), CH₃ (C4,6) | - | - |

Key Findings and Implications

Methyl Groups : The 4,6-dimethyl substitution enhances steric protection of the pyridine ring, improving stability against metabolic degradation .

Biologische Aktivität

3-Chloro-5-iodo-4,6-dimethylpyridin-2-amine is a heterocyclic compound belonging to the pyridine family, characterized by its unique substitution pattern. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which are influenced by the presence of halogen atoms and an amino group. This article reviews the biological activity of this compound, synthesizing data from various studies and highlighting its relevance in drug discovery.

Chemical Structure and Properties

The molecular formula of 3-chloro-5-iodo-4,6-dimethylpyridin-2-amine is CHClIN. Its structure features:

- Chlorine (Cl) at the 3-position

- Iodine (I) at the 5-position

- Methyl groups (CH₃) at the 4 and 6 positions

- An amino group (NH₂) at the 2-position

This specific arrangement enhances its reactivity and interaction with biological targets, making it a candidate for further pharmacological studies.

Enzyme Interaction

Research indicates that 3-chloro-5-iodo-4,6-dimethylpyridin-2-amine interacts with various biological molecules, potentially influencing enzyme activity and metabolic pathways. The halogen substituents facilitate unique interaction patterns like halogen bonding and hydrogen bonding, which are critical for binding affinity to target proteins or enzymes.

Antimicrobial Activity

A study evaluating similar pyridine derivatives found that compounds with halogen substitutions exhibited significant antimicrobial properties. The presence of chlorine and iodine in 3-chloro-5-iodo-4,6-dimethylpyridin-2-amine is hypothesized to enhance its efficacy against certain pathogens, although specific data on this compound's antimicrobial activity remains limited .

Antileishmanial Activity

In related research on antimony(III) complexes with similar pyridine derivatives, it was noted that structural features significantly influence biological activity. While direct studies on 3-chloro-5-iodo-4,6-dimethylpyridin-2-amine are lacking, the insights gained from these studies suggest potential antileishmanial properties due to its structural analogies .

Synthesis and Case Studies

The synthesis of 3-chloro-5-iodo-4,6-dimethylpyridin-2-amine typically involves multi-step organic reactions. Common methods include:

- Halogenation : Introducing chlorine and iodine into the pyridine ring.

- Methylation : Adding methyl groups at specific positions.

- Amine Substitution : Incorporating an amino group at the 2-position.

These synthetic routes are crucial for developing analogs with enhanced biological activities.

Comparative Analysis

To better understand the unique properties of 3-chloro-5-iodo-4,6-dimethylpyridin-2-amine, a comparison with structurally similar compounds is presented in Table 1:

| Compound Name | Key Features | Biological Activity Potential |

|---|---|---|

| 2-Chloro-5-iodo-4,6-dimethylpyridin | Chlorine and iodine; similar structure | Moderate due to less favorable substitution |

| 5-Iodo-4,6-dimethylpyridin-2-amino | Lacks chlorine; retains iodine | Lower reactivity due to absence of chlorine |

| 2-Amino-4,6-dimethylpyridine | No halogen substitutions | Minimal biological activity |

| 5-Bromo-4,6-dimethylpyridine | Bromine instead of iodine | Different reactivity profile |

The uniqueness of 3-chloro-5-iodo-4,6-dimethylpyridin-2-amino lies in its halogen substitution pattern that enhances both chemical reactivity and potential biological activity compared to these similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.